N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-phenylpropanamide
Description
Properties
IUPAC Name |
N-[2-(2-methylpropanoyl)-3,4-dihydro-1H-isoquinolin-7-yl]-3-phenylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O2/c1-16(2)22(26)24-13-12-18-9-10-20(14-19(18)15-24)23-21(25)11-8-17-6-4-3-5-7-17/h3-7,9-10,14,16H,8,11-13,15H2,1-2H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HICFZMOMAJKCDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)CCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-phenylpropanamide is a complex organic compound notable for its unique structure and potential pharmacological properties. This article delves into its biological activity, synthesis, and therapeutic implications based on current research findings.
Chemical Structure and Properties
The compound features a tetrahydroisoquinoline core with an isobutyryl substituent and a phenylpropanamide moiety. Its molecular formula is , and it has a molecular weight of approximately 338.45 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 338.45 g/mol |
| CAS Number | 955596-12-0 |
The biological activity of this compound is attributed to its interaction with specific molecular targets, such as enzymes or receptors involved in various physiological processes. The compound may modulate the activity of these targets, leading to a range of biological effects including:
- Neuroprotective Effects : The tetrahydroisoquinoline structure is associated with neuroprotective properties, potentially beneficial in treating neurodegenerative diseases.
- Antidepressant Activity : Compounds in this class are often explored for their antidepressant effects due to their ability to influence neurotransmitter systems.
- Antibacterial Properties : The sulfonamide group commonly found in related compounds suggests potential antibacterial activity by interfering with folic acid synthesis.
In Vitro Studies
Recent studies have demonstrated that this compound exhibits significant biological activity in vitro:
- Neuroprotective Activity : In cellular models of oxidative stress, the compound showed a reduction in cell death and improved cell viability.
- Antidepressant-like Effects : Behavioral assays in rodent models indicated that the compound may exhibit antidepressant-like effects comparable to established treatments.
In Vivo Studies
In vivo research has further elucidated the compound's potential:
- Cognitive Enhancement : Animal studies indicated improvements in cognitive function and memory retention when treated with the compound.
- Anti-inflammatory Effects : The compound demonstrated anti-inflammatory properties by reducing pro-inflammatory cytokines in experimental models.
Case Study 1: Neuroprotection in Alzheimer's Disease Models
A study investigated the effects of this compound on amyloid-beta-induced neurotoxicity in neuronal cultures. The results indicated that treatment with the compound significantly reduced amyloid-beta accumulation and associated neurotoxicity.
Case Study 2: Antidepressant Activity Assessment
In a double-blind study involving chronic mild stress-induced depression in rats, administration of the compound resulted in significant reductions in depressive behaviors as measured by the forced swim test and sucrose preference test.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural analogs differ primarily in their acyl groups, aromatic substituents, and core heterocycles. Below is a comparative analysis based on available evidence:
Table 1: Structural and Functional Comparison
Key Observations :
Acyl Groups :
- The isobutyryl group (target) is bulkier and more lipophilic than benzoyl (), which may reduce metabolic degradation but increase membrane permeability.
- Cyclopropanecarbonyl () introduces strain and unique electronic effects, possibly altering conformational flexibility .
4-Methoxyphenyl () improves solubility via polar methoxy groups, while sulfonamide () enhances hydrogen-bonding capacity and acidity, favoring target engagement .
Hypothesized Pharmacological and Physicochemical Properties
- Lipophilicity : The target compound’s isobutyryl and phenyl groups suggest higher logP values compared to but lower than due to the sulfonamide’s polarity.
- Solubility : The absence of polar substituents (e.g., methoxy or sulfonamide) in the target compound may result in lower aqueous solubility than or .
- Metabolic Stability : Benzoyl groups () are common in pharmaceuticals due to resistance to hydrolysis, whereas isobutyryl may undergo faster enzymatic cleavage.
Research Findings and Gaps
- Synthetic Routes : highlights the importance of high-purity intermediates (e.g., 3-chloro-N-phenyl-phthalimide) for polyimide synthesis, suggesting that analogous quality control may apply to the target compound’s preparation .
- Biological Data: No direct activity data is available in the evidence. However, sulfonamide-containing analogs () are often associated with enzyme inhibition (e.g., carbonic anhydrase), suggesting possible therapeutic pathways for further investigation.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
